Ethane-1,2-diol;heptadecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

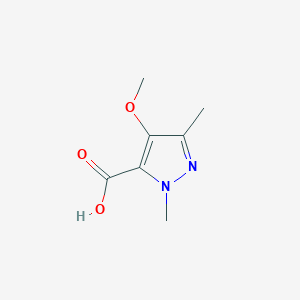

Ethane-1,2-diol;heptadecanoic acid, more commonly known as EDHA, is a naturally occurring fatty acid found in many plants, animals, and bacteria. EDHA is an important component of the cell membrane and plays a critical role in numerous biochemical processes. It is an amphiphilic molecule, meaning it contains both hydrophilic and lipophilic properties. This makes it an ideal target for drug delivery and other medical applications.

Applications De Recherche Scientifique

Ethane-1,2-diol (Ethylene Glycol)

Ethane-1,2-diol, commonly known as ethylene glycol, is a versatile compound with several applications in scientific research and industry.

Coolant and Heat-Transfer Agent: Ethylene glycol is widely used as a coolant in automotive engines and HVAC systems due to its ability to lower the freezing point of water. It’s also used in heat-transfer fluids in solar panels and geothermal heating systems .

Precursor to Polymers: A significant application of ethylene glycol is in the production of polyethylene terephthalate (PET), used for making plastic bottles and polyester fibers for textiles .

Dehydrating Agent: In the laboratory, ethylene glycol can act as a dehydrating agent for the preparation of certain organic compounds, aiding in condensation reactions .

Hydrate Inhibition: Ethylene glycol is used in the natural gas industry to prevent the formation of gas hydrates that can block pipelines under low temperatures and high pressures .

Chemical Intermediate: It serves as an intermediate in the synthesis of various chemical products, including resins, plasticizers, and solvents .

Medical and Biological Applications: Ethylene glycol is used in cryopreservation solutions as a cryoprotectant to reduce ice formation and cell damage during the freezing process .

Heptadecanoic Acid

Heptadecanoic acid, also known as margaric acid, is a saturated fatty acid with its own set of applications.

Biomarker for Dietary Intake: Heptadecanoic acid is used as a biomarker in metabolic studies to assess dietary intake of fats and oils .

Reference Standard in Chromatography: Due to its defined structure, it serves as a reference standard in gas chromatography for the analysis of medium-chain fatty acids in various biomaterials .

Production of Biodiesel: Heptadecanoic acid can be used as a precursor or an internal standard in the production and analysis of biodiesel fuels .

Cosmetic Industry: It finds application in the cosmetic industry as an ingredient in creams and lotions, providing emollient properties .

Pharmaceutical Research: In pharmaceutical research, heptadecanoic acid is explored for its potential in drug formulations and delivery systems .

Material Science: Heptadecanoic acid is investigated for its use in material science, particularly in the development of bio-based polymers and coatings .

Mécanisme D'action

Target of Action

Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol, also known as ethylene glycol, is primarily used as a raw material in the manufacture of polyester fibers and for antifreeze formulations . It interacts with various targets, including carbonyl groups, where it forms acetals .

Heptadecanoic Acid: Heptadecanoic acid, or margaric acid, is a saturated fatty acid . It has been found to interact with various cellular targets, including the JAK2/STAT3 signaling pathway .

Mode of Action

Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol reacts with carbonyl groups to form acetals, a reaction that is much more favored by equilibrium than single alcohols due to entropy . This reaction involves several steps, including protonation of the carbonyl, nucleophilic attack by the alcohol, deprotonation to form a hemiacetal, protonation of the alcohol, removal of water, nucleophilic attack by the alcohol, and deprotonation by water .

Heptadecanoic Acid: Heptadecanoic acid has been found to suppress the stemness of MCF-7/SC human breast cancer stem-like cells through JAK2/STAT3 signaling .

Biochemical Pathways

Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol is produced from ethylene, via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol .

Heptadecanoic Acid: Heptadecanoic acid has been found to suppress interleukin-6 (IL-6)-induced JAK2/STAT3 signaling, induce cell cycle arrest at the sub-G1 phase, and promote caspase-dependent apoptosis in MCF-7/SC .

Pharmacokinetics

Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol is highly soluble in water . It has a log P value of -1.69, indicating its high hydrophilicity .

Heptadecanoic Acid: Information on the pharmacokinetics of heptadecanoic acid is limited. It has been found to inhibit cell proliferation in pc-9 non-small-cell lung cancer cells with acquired gefitinib resistance .

Result of Action

Ethane-1,2-diol (Ethylene Glycol): The formation of acetals by ethane-1,2-diol can protect ketones .

Heptadecanoic Acid: Heptadecanoic acid has been found to significantly inhibit cell proliferation and migration, while promoting apoptosis in PC-9 and PC-9/GR cells .

Action Environment

Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol is a flammable, viscous liquid that is harmful if ingested . It should be used only in well-ventilated areas .

Heptadecanoic Acid: Heptadecanoic acid is a white crystalline solid . Its action can be influenced by environmental factors, including smoking, air pollution, and lifestyle .

Propriétés

IUPAC Name |

ethane-1,2-diol;heptadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2.C2H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;3-1-2-4/h2-16H2,1H3,(H,18,19);3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJQHDWGURXGNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)O.C(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylene glycol; heptadecanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.